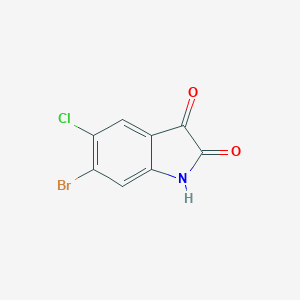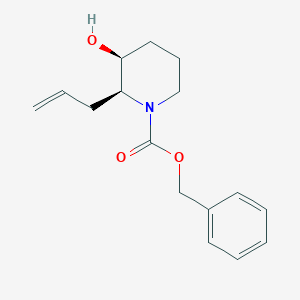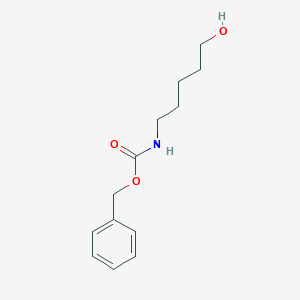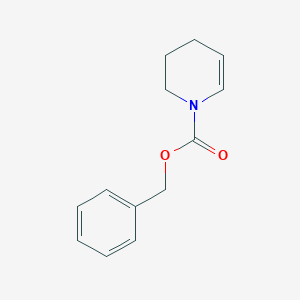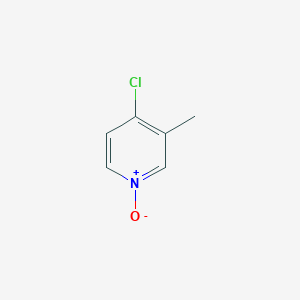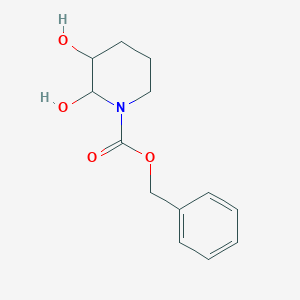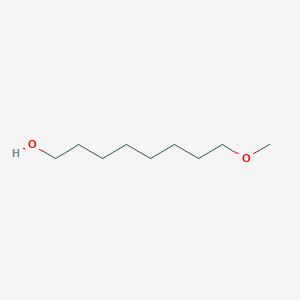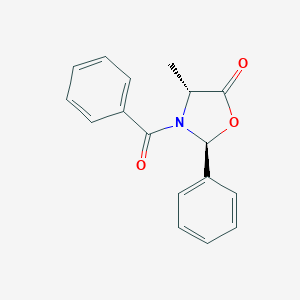
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pirrolidiniloxilo
Descripción general
Descripción
Research in the field of fluoro-dinitroanilino derivatives and related compounds primarily focuses on understanding their molecular structure, synthesis, and potential applications in medicinal chemistry and materials science. These compounds, due to their unique structural features and functional groups, exhibit a wide range of chemical and physical properties that make them of interest in various scientific disciplines.
Synthesis Analysis
The synthesis of related fluoro-dinitroanilino derivatives and pyrrolidinyloxy compounds involves multistep reactions, including nitration, fluorination, and palladium-catalyzed coupling reactions. Techniques such as docking and quantitative structure-activity relationship (QSAR) studies, involving comparative molecular similarity analysis and multiple linear regression, are employed to predict the biological activities of these compounds (Caballero et al., 2011).
Molecular Structure Analysis
Crystal structure analysis and density functional theory (DFT) studies are crucial for determining the conformational behavior and molecular geometry of fluoro-dinitroanilino derivatives. X-ray diffraction and spectroscopic methods such as FTIR, NMR, and mass spectrometry confirm the structures of these compounds, revealing their planar and non-planar conformations and intermolecular interactions (Huang et al., 2021).
Chemical Reactions and Properties
The chemical behavior of these compounds is influenced by their functional groups. Nitrophenyl derivatives of pyrrole diamides, for instance, exhibit anion binding and color change upon deprotonation, demonstrating their potential as chemosensors (Camiolo et al., 2003).
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto se utiliza en síntesis orgánica como un bloque de construcción para crear diversas moléculas complejas. Su reactividad hacia la sustitución aromática nucleofílica lo convierte en un intermedio valioso para la síntesis de compuestos biológicamente activos y nuevos marcos orgánicos .
Estudios biológicos
En la investigación biológica, la capacidad del compuesto para formar radicales libres estables lo hace útil para estudiar el estrés oxidativo y el papel de los radicales libres en diversas enfermedades. Se puede utilizar para rastrear la presencia y el movimiento de radicales dentro de los sistemas biológicos .
Ciencia de materiales
Las propiedades radicales del compuesto se explotan en la ciencia de los materiales para el desarrollo de materiales avanzados con propiedades magnéticas específicas. Estos materiales se pueden utilizar en almacenamiento de datos o como sensores .
Química analítica
En química analítica, este compuesto sirve como reactivo para detectar ciertas especies químicas. Sus fuertes grupos atractores de electrones aumentan su sensibilidad y selectividad para analitos particulares .
Pruebas farmacéuticas
También se utiliza en pruebas farmacéuticas como un estándar de referencia para garantizar la precisión y consistencia de los métodos analíticos utilizados en el desarrollo y control de calidad de medicamentos .
Educación química
Debido a sus interesantes propiedades químicas y reactividad, este compuesto se utiliza a menudo en educación química para demostrar los principios de la química orgánica y la química de radicales libres a los estudiantes .
Monitoreo ambiental
La sensibilidad del compuesto a diversos factores ambientales lo hace adecuado para el monitoreo ambiental. Se puede utilizar para detectar contaminantes y evaluar la capacidad oxidativa de las muestras atmosféricas .
Nanotecnología
Por último, en nanotecnología, el compuesto se utiliza para modificar las propiedades de la superficie de las nanopartículas, lo que puede conducir al desarrollo de nuevos nanomateriales con funcionalidades adaptadas para aplicaciones médicas o industriales .
Propiedades
IUPAC Name |
N-(5-fluoro-2,4-dinitrophenyl)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-6,12,16,24H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKVCGWEHRKMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369128 | |
| Record name | ST50307189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73784-45-9 | |
| Record name | ST50307189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-Fluoro-2,4-dinitroanilino)-PROXYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)
![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)
